Ethyl 4-nitrophenyl (chloromethyl)phosphonate
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Overview
Description
Ethyl 4-nitrophenyl (chloromethyl)phosphonate is an organophosphorus compound with the molecular formula C9H11ClNO5P.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-nitrophenyl (chloromethyl)phosphonate typically involves the reaction of 4-nitrophenol with ethyl phosphonochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as described above, with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-nitrophenyl (chloromethyl)phosphonate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under both acidic and basic conditions to yield phosphonic acids.
Substitution: The chloromethyl group can be substituted by nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Hydrolysis: Common reagents include water and acids or bases such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable solvent.
Major Products Formed
Scientific Research Applications
Ethyl 4-nitrophenyl (chloromethyl)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-nitrophenyl (chloromethyl)phosphonate involves its interaction with nucleophiles, leading to the formation of substitution products. The chloromethyl group is particularly reactive, allowing for the formation of various derivatives through nucleophilic substitution reactions . The compound’s effects on biological systems are mediated through its interactions with enzymes and other proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl chloromethylphosphonate: Similar in structure but lacks the nitrophenyl group.
Ethyl dichloromethylphosphonate: Contains an additional chlorine atom, making it more reactive.
Ethyl 4-nitrophenyl phosphonate: Lacks the chloromethyl group, resulting in different reactivity.
Uniqueness
Ethyl 4-nitrophenyl (chloromethyl)phosphonate is unique due to the presence of both the nitrophenyl and chloromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
71790-86-8 |
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Molecular Formula |
C9H11ClNO5P |
Molecular Weight |
279.61 g/mol |
IUPAC Name |
1-[chloromethyl(ethoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C9H11ClNO5P/c1-2-15-17(14,7-10)16-9-5-3-8(4-6-9)11(12)13/h3-6H,2,7H2,1H3 |
InChI Key |
VCLXXZPCUQQRDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCl)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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